3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Description
3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Agents
The synthesis and evaluation of compounds related to 3,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide have indicated their potential as antipsychotic agents. One study focused on compounds with variations in the methoxy group orientation and their affinity for the dopamine D-2 receptor, which is critical in antipsychotic drug action. These compounds, notably lacking o-hydroxy groups, displayed a balanced potency in vitro and in vivo, suggesting a lower tendency to induce extrapyramidal side effects, a common issue with antipsychotic medications (Högberg et al., 1990).
Radiopharmaceutical Synthesis
Another significant application is in the synthesis of radiopharmaceuticals for neuroimaging. Compounds derived from this chemical family have been synthesized for the preparation of radiolabeled agents targeting dopamine receptors, aiding in the diagnosis and study of neurological disorders. The synthesis method reported offers a high yield and straightforward approach, making it valuable for developing diagnostic agents (Bobeldijk et al., 1990).
Anti-inflammatory and Analgesic Agents
Research has also explored the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives of the chemical structure , for their anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) with significant selectivity and potency, offering potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antidiabetic Potential
In the realm of metabolic disorders, specific derivatives have been identified as potent anti-diabetic agents, enhancing glucose uptake in muscle cells and expressing proteins involved in glucose metabolism. Such findings highlight the potential of these compounds in treating diabetes through mechanisms involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways, demonstrating a promising avenue for anti-diabetic drug development (Hwang et al., 2014).
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-4-5-15(10-16)22-12-14(9-19(22)23)21-20(24)13-7-17(26-2)11-18(8-13)27-3/h4-8,10-11,14H,9,12H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKSHWWFWVONK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.